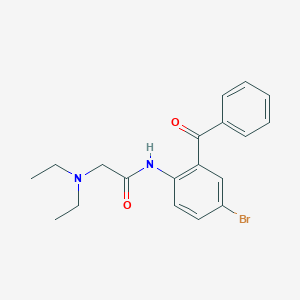

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

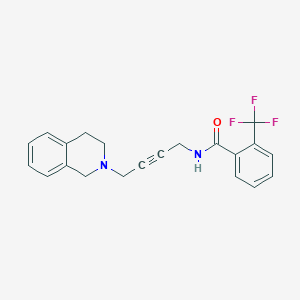

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide, also known as BBA, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicine. It is a small molecule that has been synthesized and studied for its various properties and effects on biological systems.

Aplicaciones Científicas De Investigación

Synthesis of Novel Chemical Compounds

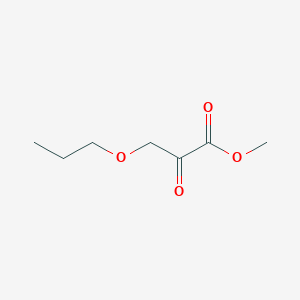

A study by El‐Faham et al. (2013) used a compound similar to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide in the synthesis of a novel series of α-ketoamide derivatives. These derivatives were synthesized using OxymaPure/DIC, demonstrating improved purity and yield over traditional methods (El‐Faham et al., 2013).

Potential in Medicinal Chemistry

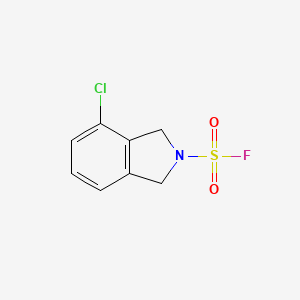

A study by Eisenhut et al. (2000) explored the use of N-(dialkylaminoalkyl)benzamides for melanoma imaging. They found that specific derivatives showed high uptake in melanoma, suggesting potential for diagnostic imaging and therapy in cancer treatment (Eisenhut et al., 2000).

Catalyst Development

Facchetti et al. (2016) investigated the use of benzoyl acetamide derivatives, similar to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide, in the development of ruthenium catalysts. These catalysts showed promise for applications in organic synthesis (Facchetti et al., 2016).

Chemical Reactions and Metabolic Studies

A study by Le et al. (2017) used compounds related to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide to investigate the degradation pathway and toxicity of acetaminophen. This research provides insights into drug metabolism and environmental impact of pharmaceuticals (Le et al., 2017).

Photochemical Applications

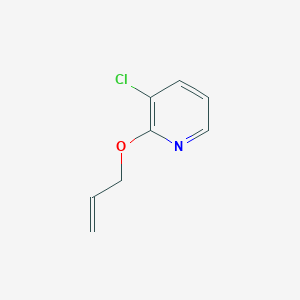

Nishio et al. (2005) studied the photochemical reactions of N-(2-bromoalkanoyl) derivatives of 2-acylanilines, which are structurally related to N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide. Their research provided insights into the potential use of these compounds in photoresponsive materials and photopharmacology (Nishio et al., 2005).

Propiedades

IUPAC Name |

N-(2-benzoyl-4-bromophenyl)-2-(diethylamino)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN2O2/c1-3-22(4-2)13-18(23)21-17-11-10-15(20)12-16(17)19(24)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFQXEKCFOCOXBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)NC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-cyano-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B2358479.png)

![7-Ethyl-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2358484.png)

![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2358490.png)